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molecular formula C11H11BrN2O3S B3249573 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide CAS No. 195447-72-4

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide

Cat. No. B3249573
M. Wt: 331.19 g/mol
InChI Key: AEHZMTLXZJYRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06639082B2

Procedure details

A 500 mL flask was charged with 2-bromobenzene sulfonyl chloride (153.3 g) and dimethylaminopyridine (7.37 g, 0.1 equiv), purged with argon and cooled in an ice-brine bath. Pyridine (300 mL) was added, and the mixture stirred. A separate flask containing 3-amino-4,5-dimethyl isoxazole, (73.95 g) in anhydrous pyridine3 (300 mL) under argon was cooled in an ice bath. When the internal temperature of the pyridine-bromobenzenesulfonyl chloride solution was ˜−3° C., the isoxazole-pyridine solution was added dropwise by cannula. The addition required ˜90 min. Quantitative transfer of the isoxazole was achieved with a 10 mL pyridine rinse. Upon completion of addition, the ice was removed from the brine-ice bath, and the internal temperature of the reaction vessel warmed to approximately 8-10° C. over 1 h. The reaction vessel was then immersed in a preheated oil bath at 42° C. and maintained at this temperature for 24.5 h. The warm solution was cannulated dropwise into ice cold 6N HCl (8 L) with vigorous stirring over approximately 90 min. Immediate precipitation occurred. The mixture was stirred in the ice-water bath for approximately 1 h, and the yellow solid collected by suction filtration on a medium porosity glass frit. The filter cake was washed with cold deionized water (4×0.5 L), taking care to mix the filter cake with each wash. The solid was air suction dried for 24 h affording a yellow powder: 185.5 g, 93.4%, HPLC area percent 97.7. The solid was dissolved in ethyl acetate (3.7 L or 20 mL/g), charcoal (46.1 g, Darco KB, lot 1F-074) added, the mixture heated briefly to 58° C., cooled to RT and stirred for 12 h, filtered through celite, the celite pad rinsed with ethyl acetate (5×200 mL) and evaporated to dryness.
Quantity
153.3 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
3.7 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].C[N:13]([C:15]1[CH:20]=[CH:19]C=C[N:16]=1)C.C.C([O:25][CH2:26][CH3:27])(=O)C>>[CH3:19][C:20]1[C:15]([NH:16][S:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Br:1])(=[O:10])=[O:9])=[N:13][O:25][C:26]=1[CH3:27]

Inputs

Step One
Name
Quantity
153.3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
7.37 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Two
Name
Quantity
46.1 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
3.7 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9 (± 1) °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-brine bath
ADDITION
Type
ADDITION
Details
Pyridine (300 mL) was added
ADDITION
Type
ADDITION
Details
A separate flask containing 3-amino-4,5-dimethyl isoxazole, (73.95 g) in anhydrous pyridine3 (300 mL) under argon
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was ˜−3° C.
ADDITION
Type
ADDITION
Details
the isoxazole-pyridine solution was added dropwise by cannula
ADDITION
Type
ADDITION
Details
The addition required ˜90 min
Duration
90 min
WASH
Type
WASH
Details
rinse
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
the ice was removed from the brine-ice bath
CUSTOM
Type
CUSTOM
Details
The reaction vessel was then immersed in a preheated oil bath at 42° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 24.5 h
Duration
24.5 h
STIRRING
Type
STIRRING
Details
with vigorous stirring over approximately 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
Immediate precipitation
STIRRING
Type
STIRRING
Details
The mixture was stirred in the ice-water bath for approximately 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the yellow solid collected by suction filtration on a medium porosity glass frit
WASH
Type
WASH
Details
The filter cake was washed with cold deionized water (4×0.5 L)
ADDITION
Type
ADDITION
Details
to mix the filter cake with each wash
CUSTOM
Type
CUSTOM
Details
dried for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
affording a yellow powder
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated briefly to 58° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite pad rinsed with ethyl acetate (5×200 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
CC=1C(=NOC1C)NS(=O)(=O)C1=C(C=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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